molecular formula C7H12N2O B3065636 3-Butyl-1,4-dihydropyrazol-5-one CAS No. 55120-06-4

3-Butyl-1,4-dihydropyrazol-5-one

Cat. No.: B3065636
CAS No.: 55120-06-4
M. Wt: 140.18 g/mol
InChI Key: LZKLBLBDAJYESY-UHFFFAOYSA-N
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Description

3-Butyl-1,4-dihydropyrazol-5-one is a member of the pyrazoline family of organic compounds. It is known for its unique structure, which includes a five-membered ring containing two nitrogen atoms and a butyl group attached to the third carbon. This compound is often referred to as a scorpionate ligand due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,4-dihydropyrazol-5-one typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of butyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazoline ring . The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1,4-dihydropyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different pyrazoline derivatives.

    Substitution: The hydrogen atoms on the pyrazoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different functional groups attached to the ring structure .

Scientific Research Applications

3-Butyl-1,4-dihydropyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Butyl-1,4-dihydropyrazol-5-one involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,4-dihydropyrazol-5-one
  • 3-Phenyl-1,4-dihydropyrazol-5-one
  • 3-Ethyl-1,4-dihydropyrazol-5-one

Uniqueness

3-Butyl-1,4-dihydropyrazol-5-one is unique due to its butyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the stability of the metal complexes it forms .

Properties

IUPAC Name

3-butyl-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(10)9-8-6/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLBLBDAJYESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327809
Record name NSC688342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55120-06-4
Record name NSC688342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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